molecular formula C17H15N3O3S B2435811 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 896351-86-3

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2435811
CAS No.: 896351-86-3
M. Wt: 341.39
InChI Key: CMYYWWYVPYFHLG-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves the reaction of 2-methoxybenzohydrazide with different arylaldehydes to form the corresponding hydrazones. These hydrazones are then cyclized to form the oxadiazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted benzamides.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl and methylsulfanyl groups. This combination imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYYWWYVPYFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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